![molecular formula C8H11NO3S B2473846 3-(Methoxymethyl)benzenesulfonamide CAS No. 1017264-53-7](/img/structure/B2473846.png)
3-(Methoxymethyl)benzenesulfonamide
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Overview
Description
“3-(Methoxymethyl)benzenesulfonamide” is a chemical compound with the CAS Number: 1017264-53-7 . It has a molecular weight of 201.25 and its IUPAC name is 3-(methoxymethyl)benzenesulfonamide . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(Methoxymethyl)benzenesulfonamide” is 1S/C8H11NO3S/c1-12-6-7-3-2-4-8 (5-7)13 (9,10)11/h2-5H,6H2,1H3, (H2,9,10,11) . The crystal structure of the compound is stabilized by hydrogen bonds and van der Waals forces .Scientific Research Applications
Anticancer Agents
“3-(Methoxymethyl)benzenesulfonamide” is a derivative of benzenesulfonamide, which has been studied for its potential as an anticancer agent . Specifically, it has been used in the synthesis of new aryl thiazolone–benzenesulfonamides, which have shown significant inhibitory effects against certain types of breast cancer cell lines .
Antimicrobial Agents
In addition to their anticancer properties, benzenesulfonamide derivatives have also been studied for their potential as antimicrobial agents . The carbonic anhydrase IX inhibitory effect of these compounds could potentially interfere with bacterial growth .
Kinase Inhibitors
Benzenesulfonamide analogs, including “3-(Methoxymethyl)benzenesulfonamide”, have been identified as kinase inhibitors . These compounds have shown promising anticancer properties, particularly in cells overexpressing TrkA .
Carbonic Anhydrase IX Inhibitors
The compounds synthesized from “3-(Methoxymethyl)benzenesulfonamide” have shown excellent enzyme inhibition against carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .
Apoptosis Inducers
Some of the compounds synthesized from “3-(Methoxymethyl)benzenesulfonamide” have been found to induce apoptosis in certain cancer cell lines . For example, one of the compounds was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line .
Cellular Uptake Studies
“3-(Methoxymethyl)benzenesulfonamide” and its derivatives have been used in cellular uptake studies . These studies are important for understanding how these compounds interact with cells and can provide valuable information for the development of new drugs .
Mechanism of Action
While the specific mechanism of action for “3-(Methoxymethyl)benzenesulfonamide” is not available, sulfonamides in general have been found to inhibit carbonic anhydrase, an enzyme that plays a key role in regulating pH and fluid balance in the body .
It has a molecular weight of 201.25 . The compound is typically stored at a temperature of 4 degrees Celsius .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(methoxymethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-6-7-3-2-4-8(5-7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVNLNWSKZFZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)benzene-1-sulfonamide | |
CAS RN |
1017264-53-7 |
Source
|
Record name | 3-(methoxymethyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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